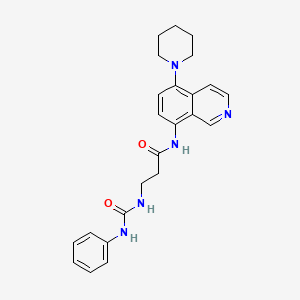
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide, also known as CPI-1205, is a small molecule inhibitor that selectively targets the histone lysine methyltransferase enzyme EZH2. EZH2 is a protein that plays a role in gene regulation and is overexpressed in various types of cancer, including lymphoma, prostate, and breast cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves the selective inhibition of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of histone H3 at lysine 27, resulting in the repression of gene expression. By inhibiting EZH2, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can reverse the epigenetic silencing of tumor suppressor genes and promote their expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to have a selective and potent inhibitory effect on EZH2 activity, with minimal effects on other histone lysine methyltransferases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro and in vivo, suggesting that it has potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its high selectivity for EZH2, which allows for specific targeting of this enzyme. This selectivity reduces the potential for off-target effects and toxicity, making 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide a promising candidate for clinical development. However, one limitation of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its low solubility, which can make it difficult to administer in vivo. This issue can be addressed through the use of prodrug formulations or other delivery methods.
Direcciones Futuras
There are several future directions for the development of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide. One potential application is in combination with other anticancer agents, such as chemotherapy or immunotherapy, to improve treatment outcomes. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide in different types of cancer and to optimize its dosing and administration.
Métodos De Síntesis
The synthesis of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves several steps, including the formation of an amide bond between the phenylcarbamoyl and piperidine groups, followed by the introduction of the isoquinoline and propanamide moieties. The final product is obtained through purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. In vitro studies have demonstrated that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide inhibits the growth of cancer cells by blocking the activity of EZH2, leading to the reactivation of tumor suppressor genes and the induction of apoptosis. In vivo studies have shown that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can inhibit tumor growth and improve survival in animal models of lymphoma and prostate cancer.
Propiedades
IUPAC Name |
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c30-23(12-14-26-24(31)27-18-7-3-1-4-8-18)28-21-9-10-22(29-15-5-2-6-16-29)19-11-13-25-17-20(19)21/h1,3-4,7-11,13,17H,2,5-6,12,14-16H2,(H,28,30)(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOQWSTTNFNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)NC(=O)CCNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Pyridine-2-carbonyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7497040.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)
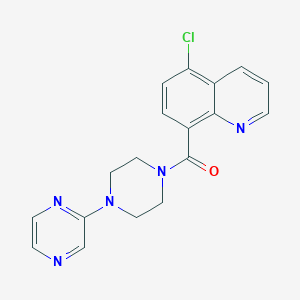
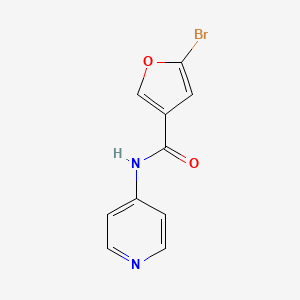
![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)
![2,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrole-3-carboxamide](/img/structure/B7497092.png)
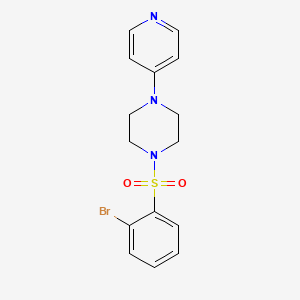
![3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B7497102.png)
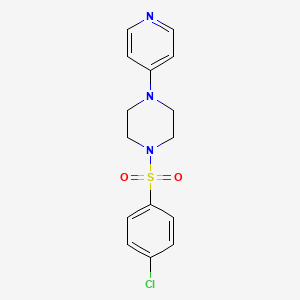
![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)
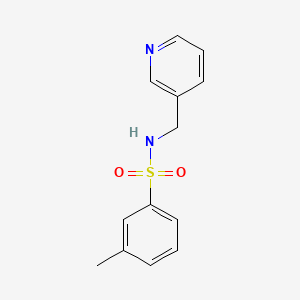
![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)